molecular formula C22H32O2 B022492 Promestriene CAS No. 39219-28-8

Promestriene

Numéro de catalogue B022492
Numéro CAS: 39219-28-8
Poids moléculaire: 328.5 g/mol
Clé InChI: IUWKNLFTJBHTSD-AANPDWTMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Promestriene, also known as estradiol 3-propyl 17β-methyl diether, is a synthetic estrogen . It is used topically in a 1% cream formulation for the treatment of vaginal atrophy in women . It is the 3-propyl and 17β-methyl diether of estradiol and does not appear to convert into estradiol in the body . Promestriene is minimally absorbed and appears to have negligible systemic estrogenic effect .


Synthesis Analysis

Promestriene synthesis involves a multi-step reaction with 3 steps . The process involves hydrogen bromide, acetone, and an inert atmosphere .


Molecular Structure Analysis

Promestriene has a molecular formula of C22H32O2 . It is the 3-propyl and 17β-methyl diether of estradiol .


Chemical Reactions Analysis

Promestriene has been found to be compatible with all of the selected excipients, namely methyl 2-hydroxyethyl cellulose (tylose), methyl cellulose (MethocelTM), starch, mannitol, magnesium stearate, magnesium citrate, Talc, colloidal SiO2 (aerosil) and polyvinylpyrrolidone K-30 (PVPK30), as confirmed by universal attenuated total reflectance Fourier transform infrared (UATR-FTIR) spectroscopy, powder X-ray diffraction patterns and thermal analysis .


Physical And Chemical Properties Analysis

Promestriene has a molecular weight of 328.496 g/mol . The study revealed that Promestriene is compatible with all of the selected excipients .

Applications De Recherche Scientifique

Vaginal Atrophy Treatment

Scientific Field

Gynecology and women’s health.

Summary

Promestriene (PRMS) is a locally effective estrogen that has not shown systemic estrogenic effects. It is used vaginally to relieve symptoms of vaginal atrophy, such as tissue thinning, vaginal dryness, soreness, painful intercourse, and urinary incontinence. Unlike systemic estrogens, PRMS minimally absorbs into the bloodstream, making it suitable for patients who require minimal or ideally no vaginal absorption, especially in symptomatic cancer patients .

Experimental Procedures

Results

PRMS effectively alleviates vaginal atrophy symptoms without causing systemic estrogenic effects. Its minimal absorption ensures localized benefits without compromising patient safety .

Solid-State Characterization and Compatibility

Scientific Field

Pharmaceutical science and formulation.

Summary

A study investigated ten samples containing PRMS, including the pure active pharmaceutical ingredient (API) and binary mixtures with commonly used excipients. The goal was to assess PRMS compatibility with these excipients for magistral preparations. The study found that PRMS is compatible with all selected excipients, as confirmed by spectroscopy, X-ray diffraction, and thermal analysis. This information aids in ingredient selection for stable and bioavailable formulations .

Experimental Procedures

Results

PRMS demonstrated compatibility with excipients, providing valuable insights for formulation development and stability .

Poor Absorption Characteristics

Scientific Field

Pharmacology and drug delivery.

Summary

PRMS exhibits poor absorption characteristics. For instance:

Experimental Procedures

Results

PRMS’s poor absorption contributes to its localized effects and safety profile. It is an ideal option for patients who require minimal systemic exposure .

Safety And Hazards

Promestriene is harmful if swallowed, in contact with skin, or if inhaled . It may damage fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Promestriene has been used in trials studying the prevention of Hypospadias . It has been studied in phase IV of the clinical trial on improvement of hormonal cytology, local and systemic climacteric complaints, as well as its endometrial security in patients with vaginitis atrophic pelvic; organ prolapse and endometrial hyperplasia . It has also been studied in phase III of the clinical trial in the post-operative patients with hypospadias . In addition, promestriene was in phase IV of the clinical trial to study its treatment of patients with vaginosis, bacterial, but that study was terminated .

Propriétés

IUPAC Name

(8R,9S,13S,14S,17S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWKNLFTJBHTSD-AANPDWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Promestriene

CAS RN

39219-28-8
Record name Promestriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39219-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promestriene [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039219288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Promestriene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12487
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Promestriene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROMESTRIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXM4PER6WZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Promestriene
Reactant of Route 2
Reactant of Route 2
Promestriene
Reactant of Route 3
Reactant of Route 3
Promestriene
Reactant of Route 4
Promestriene
Reactant of Route 5
Reactant of Route 5
Promestriene
Reactant of Route 6
Reactant of Route 6
Promestriene

Citations

For This Compound
615
Citations
L Del Pup, R Di Francia, C Cavaliere… - Anti-cancer …, 2013 - journals.lww.com
… had used promestriene on a daily basis all month. In conclusion, vaginal promestriene was very … The efficacy and safety data were in line with previous literature on promestriene. These …
Number of citations: 53 journals.lww.com
I Santos, S Clissold - Gynecological Endocrinology, 2010 - Taylor & Francis
… Promestriene is an analogue of oestradiol which is minimally absorbed and it has been … Given the absence of systemic activity, promestriene may be a good choice in women requiring …
Number of citations: 36 www.tandfonline.com
CA Politano, L Costa-Paiva, LB Aguiar… - Menopause, 2019 - journals.lww.com
Objective: The aim of this study was to compare the effects of fractional CO 2 laser therapy, promestriene, and vaginal lubricants on genitourinary syndrome treatment and sexual …
Number of citations: 65 journals.lww.com
LPA Santos, CE Bonduki, RCM Dardes, T Heinke… - Clinics, 2022 - SciELO Brasil
Objectives: In this pilot, prospective, randomized, double-blind study, the authors compared the efficacy of oxytocin with promestriene in improving vaginal atrophy of Genitourinary …
Number of citations: 1 www.scielo.br
LB Aguiar, CA Politano, L Costa‐Paiva… - Lasers in surgery and …, 2020 - Wiley Online Library
Background and Objectives Evaluating the efficacy of the fractional CO 2 laser, promestriene, and vaginal lubricant to treat urinary symptoms in women with genitourinary syndrome of …
Number of citations: 41 onlinelibrary.wiley.com
S Palacios, M Ramirez, M Lilue - Climacteric, 2022 - Taylor & Francis
Objective Vulvovaginal atrophy is frequent, can be bothersome and can impair quality of life in postmenopausal women. The main objective of this prospective, randomized study was to …
Number of citations: 4 www.tandfonline.com
L Del Pup, D Postruznik, G Corona - Maturitas, 2012 - Elsevier
… we found that treatment with promestriene did not change the … limited systemic absorption of promestriene, which is further … (rather than the combined E1S, promestriene and E2 levels), …
Number of citations: 20 www.sciencedirect.com
A Tinelli, A Malvasi, L D'Anna, R Tinelli… - Gynecological …, 2007 - Taylor & Francis
Objective. Our study was aimed at evaluating the efficacy of therapy with promestriene, a synthetic diethyl-ether of estradiol with no distal hormonal effects, in patients undergoing …
Number of citations: 15 www.tandfonline.com
G Ilhan, MM Aslan, AS Cevrioglu… - Journal of …, 2021 - ncbi.nlm.nih.gov
… Based on these findings, we can conclude that the use of promestriene or NaH can prove to be as effective and well tolerated as vaginal estradiol in the symptomatic treatment of …
Number of citations: 8 www.ncbi.nlm.nih.gov
C Bengescu, A Ledeți, T Olariu, D Cîrcioban… - Journal of Thermal …, 2023 - Springer
In this paper, ten samples containing promestriene (PRMS) were investigated, namely the pure active pharmaceutical ingredient (API) and nine binary mixtures prepared with commonly …
Number of citations: 1 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.